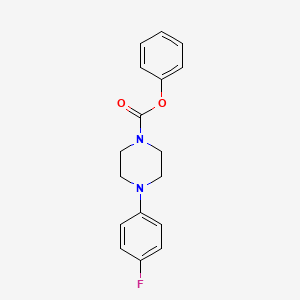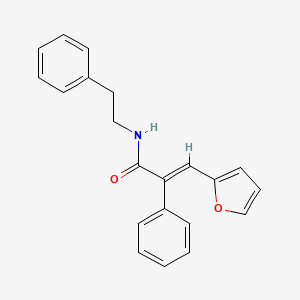![molecular formula C16H26N2O2S B5837212 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as Sunitinib, is a small molecule drug that has been widely used in scientific research for its anti-cancer properties. This compound was first synthesized by Pfizer and approved by the FDA in 2006 for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
作用機序
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide inhibits the activity of multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. By inhibiting these kinases, this compound blocks the signaling pathways that promote cancer cell growth and survival. In addition, this compound also has anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, reduce the formation of blood vessels that supply nutrients to tumors, and enhance the immune system's ability to recognize and destroy cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its anti-cancer properties. It is also commercially available, making it easy to obtain for research purposes. However, this compound has some limitations for lab experiments. It is a small molecule drug that may have limited penetration into some tissues, which could affect its effectiveness in certain types of cancer. In addition, this compound can have off-target effects on other kinases, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is ongoing research on the use of this compound in combination with other drugs to improve its effectiveness in treating cancer.
合成法
The synthesis of 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzenesulfonyl chloride. The sulfonyl chloride is then reacted with 1-piperidinepropanol to form 4-chloro-3-nitro-N-[3-(1-piperidine)propyl]benzenesulfonamide. This intermediate is then reduced to form this compound.
科学的研究の応用
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. This compound works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
特性
IUPAC Name |
2,5-dimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-7-8-15(2)16(13-14)21(19,20)17-9-6-12-18-10-4-3-5-11-18/h7-8,13,17H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKROFEPLICIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)



![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)